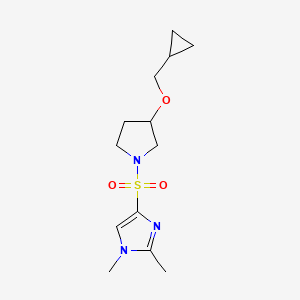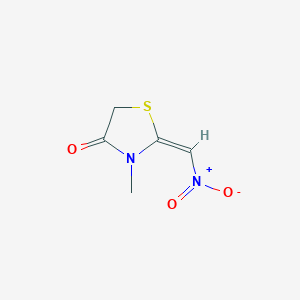
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one, also known as MNTX, is a small molecule that has been synthesized and studied for its potential use in various scientific applications. MNTX has a unique structure that makes it a promising candidate for use in drug discovery and other research areas. In
作用机制
The mechanism of action of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to inhibit the activity of several kinases, including ERK1/2 and AKT, which are involved in cell proliferation and survival. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
One of the main advantages of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is its unique structure, which makes it a promising candidate for use in drug discovery and other research areas. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is also relatively easy to synthesize, making it more accessible for researchers. However, one of the limitations of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one. One area of interest is the development of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one analogs with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one, which could lead to the development of more effective cancer therapies and anti-inflammatory agents. Additionally, the potential use of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one as an antibacterial and antifungal agent warrants further investigation. Overall, (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has great potential for use in various scientific applications, and further research is needed to fully understand its capabilities.
合成方法
The synthesis of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with nitromethane in the presence of a base. The reaction yields (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one in good yield and purity. The synthesis of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been optimized to make it more efficient and cost-effective for large-scale production.
科学研究应用
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific applications. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi.
属性
IUPAC Name |
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-6-4(8)3-11-5(6)2-7(9)10/h2H,3H2,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSXQNYSQUTACQ-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


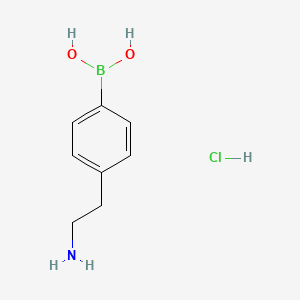
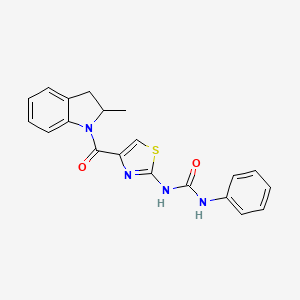

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)
![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)

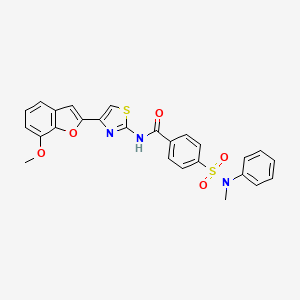



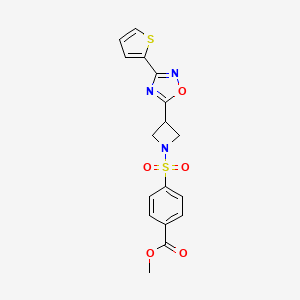
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2788723.png)
